Kinase Selectivity: XMD8-92 Displays 2.4- to 11.1-Fold Selectivity Over Primary Off-Targets
XMD8-92 was profiled against a panel of 402 kinases using an ATP-site competition binding assay, revealing a selectivity window relative to its three primary off-target kinases [1]. The compound exhibits the highest affinity for ERK5 (Kd = 80 nM), with decreasing affinity for DCAMKL2, PLK4, and TNK1 [2].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | ERK5: 80 nM |
| Comparator Or Baseline | DCAMKL2: 190 nM; PLK4: 600 nM; TNK1: 890 nM |
| Quantified Difference | 2.4-fold over DCAMKL2; 7.5-fold over PLK4; 11.1-fold over TNK1 |
| Conditions | ATP-site competition binding assay against 402 kinases |
Why This Matters
This quantifiable selectivity profile enables researchers to interpret cellular phenotypes with greater confidence regarding on-target versus off-target contributions.
- [1] Molyneux L. The discovery of small-molecule inhibitors of ERK5 for the treatment of cancer. Doctoral thesis, Newcastle University. 2014. View Source
- [2] Chemical Probes Portal. XMD8-92 Probe Summary. Accessed 2026. View Source
